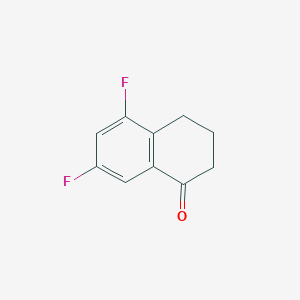

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one

Vue d'ensemble

Description

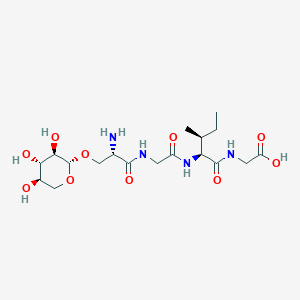

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the naphthalene ring and a ketone group at the 1st position

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.

Medicine: Exploring its use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the fluorination of a naphthalenone precursor. One common method includes:

Starting Material: 3,4-dihydronaphthalen-1(2H)-one.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Fluorination: Utilizing continuous flow reactors to ensure efficient and consistent fluorination.

Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding naphthoquinones using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: Halogen exchange reactions where fluorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogen exchange using reagents like lithium halides in polar aprotic solvents.

Major Products

Oxidation: Formation of 5,7-difluoro-1,4-naphthoquinone.

Reduction: Formation of 5,7-difluoro-3,4-dihydronaphthalen-1-ol.

Substitution: Formation of various substituted naphthalenones depending on the substituent introduced.

Mécanisme D'action

The mechanism by which 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,7-Difluoro-1-naphthalenone: Lacks the dihydro component, making it less saturated.

3,4-Dihydro-1-naphthalenone: Lacks the fluorine atoms, affecting its reactivity and properties.

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one: Chlorine atoms instead of fluorine, leading to different chemical behavior.

Uniqueness

5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties, such as increasing its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Propriétés

IUPAC Name |

5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXVYUPXXGLTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2F)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559496 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-79-8 | |

| Record name | 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What are the potential applications of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives in material science?

A1: The research paper highlights the use of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives as constituents in ferroelectric liquid crystal mixtures []. These mixtures are crucial for various technological applications, including:

Q2: How does the structure of 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one derivatives contribute to their liquid crystalline properties?

A2: While the abstract doesn't provide a detailed structural analysis, it indicates that the derivatives contain mesogenic radicals attached to a central 5,7-difluoro-3,4-dihydro-2H-naphthalen-1-one core []. These mesogenic units, often consisting of rigid aromatic rings and flexible alkyl chains, are crucial for inducing liquid crystalline behavior. The specific arrangement of these units, influenced by the fluorine substitutions on the core, likely contributes to the ferroelectric properties observed in the mixtures. Further research into the structure-property relationships of these derivatives would be valuable for tailoring their properties for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

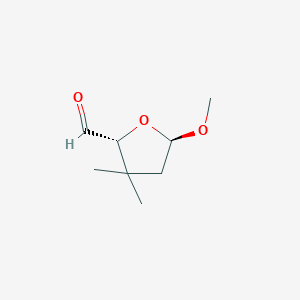

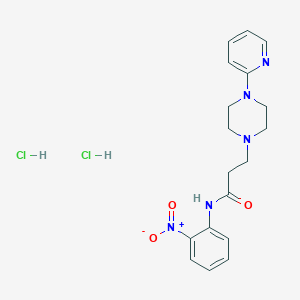

![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)